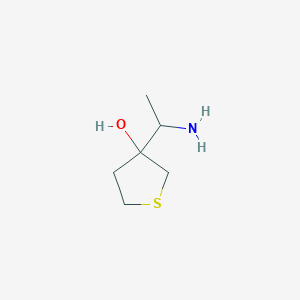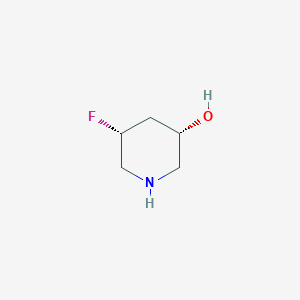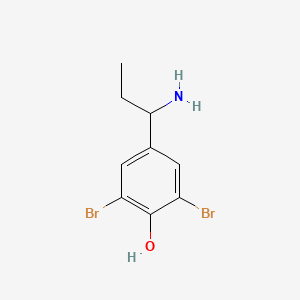
tert-Butyl ((1R,2R)-2-cyanocyclopropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ((1R,2R)-2-cyanocyclopropyl)carbamate is a compound that features a tert-butyl group attached to a carbamate moiety, which is further connected to a cyanocyclopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1R,2R)-2-cyanocyclopropyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyanocyclopropyl precursor. One common method involves the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be reacted with various aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl ((1R,2R)-2-cyanocyclopropyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyanocyclopropyl group to other functional groups.
Substitution: The compound can participate in substitution reactions, where the tert-butyl or cyanocyclopropyl groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like tert-butyl hydroperoxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, palladium-catalyzed cross-coupling reactions can yield N-Boc-protected anilines, while oxidation reactions can produce oxidized derivatives of the original compound .
Applications De Recherche Scientifique
tert-Butyl ((1R,2R)-2-cyanocyclopropyl)carbamate has several applications in scientific research:
Biology: The compound can be used as a building block in the synthesis of biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl ((1R,2R)-2-cyanocyclopropyl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can undergo hydrolysis to release the active cyanocyclopropyl moiety, which can then interact with biological targets. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to tert-Butyl ((1R,2R)-2-cyanocyclopropyl)carbamate include:
- tert-Butyl carbamate
- tert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate
Uniqueness
The uniqueness of this compound lies in its combination of a tert-butyl group, a carbamate moiety, and a cyanocyclopropyl group.
Propriétés
Formule moléculaire |
C9H14N2O2 |
|---|---|
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
tert-butyl N-[(1R,2R)-2-cyanocyclopropyl]carbamate |
InChI |
InChI=1S/C9H14N2O2/c1-9(2,3)13-8(12)11-7-4-6(7)5-10/h6-7H,4H2,1-3H3,(H,11,12)/t6-,7+/m0/s1 |
Clé InChI |
QFUOUEURKHWBNS-NKWVEPMBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]1C#N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CC1C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


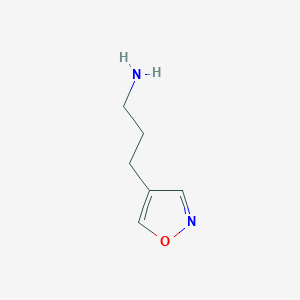
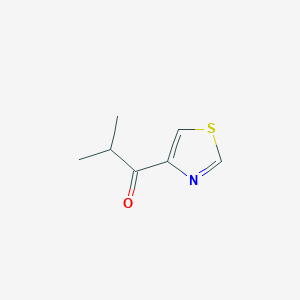



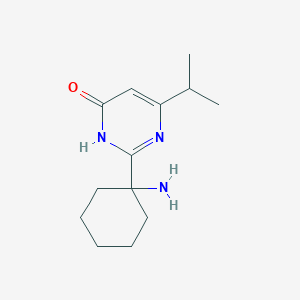
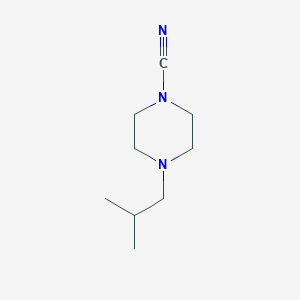
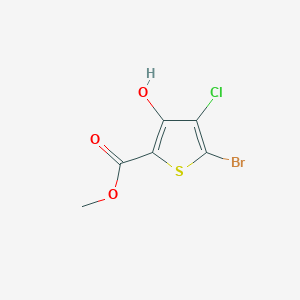
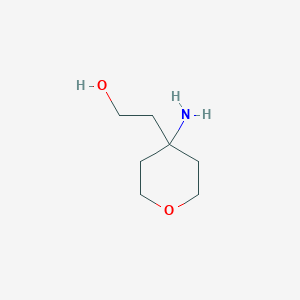
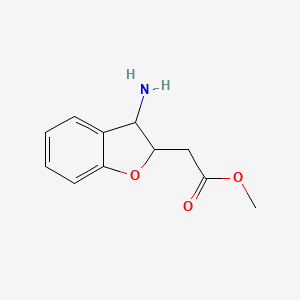
![Hexyl[1-(pyridin-4-yl)ethyl]amine](/img/structure/B15276336.png)
